Ethyl 2-(4-aminophenoxy)propanoate
Overview
Description
Ethyl 2-(4-aminophenoxy)propanoate, also known as ethyl 2-(4-aminophenoxy)propionate, is an organic compound that belongs to the family of propanoate esters. It is useful in the production of pharmaceuticals and herbicides .
Synthesis Analysis
The synthesis of Ethyl 2-(4-aminophenoxy)propanoate involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions. This is followed by reacting with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis . The reaction is conducted with an anticipated conversion of from about 90% to about 99% with a selectivity of from about 90% to about 98% .Molecular Structure Analysis
The molecular formula of Ethyl 2-(4-aminophenoxy)propanoate is C11H15NO3. Its structure was studied and approved by X-ray single crystal structure determination . The unit cell parameters are a = 8.2104 (6)Å, b = 10.3625 (9)Å, c = 11.9562 (9)Å, α = 101.787 (7), β = 91.849 (6), and γ = 102.755 (7)°, indicating that it was crystallized in the triclinic crystal system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(4-aminophenoxy)propanoate include the reaction of a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions, followed by reacting with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis .Scientific Research Applications
Crystal Packing and Interactions
- Ethyl 2-(4-aminophenoxy)propanoate exhibits specific crystal packing characteristics, with studies showing the occurrence of N⋯π and O⋯π interactions and hydrogen bonding. These findings are significant in the understanding of molecular interactions and crystal engineering (Zhang, Wu, & Zhang, 2011).
Herbicidal Applications
- This compound has been synthesized as an analogue of known herbicides, indicating its potential in agricultural applications. The study focused on its synthesis process and herbicidal properties, showing its relevance in agrochemical research (Makino & Yoshioka, 1987).
Anti-inflammatory Effects
- Research on phenolic compounds related to ethyl 2-(4-aminophenoxy)propanoate demonstrated modest anti-inflammatory activities, which enriches the chemical information and opens avenues for medical research in anti-inflammatory treatments (Ren et al., 2021).
Polymorphism in Pharmaceuticals
- Studies on polymorphic forms of related compounds, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate, are crucial for understanding the behavior of pharmaceuticals. These studies focus on their physical and chemical characterization, essential for drug development and quality control (Vogt et al., 2013).
Solubility Studies
- The solubility of related compounds like 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide in various solvents has been extensively studied. This research is critical for pharmaceutical formulation and process development (Sheng et al., 2018).
Photophysicochemical Properties
- Research into compounds bearing ethyl 2-(4-aminophenoxy)propanoate groups focuses on their photophysical and photochemical properties, which is significant for applications in materials science and photochemistry (Kuruca et al., 2018).
Synthesis and Characterization
- The synthesis and characterization of compounds related to ethyl 2-(4-aminophenoxy)propanoate are essential for expanding the chemical knowledge base and exploring potential applications in various fields, including pharmaceuticals and materials science (Altowyan et al., 2022).
properties
IUPAC Name |
ethyl 2-(4-aminophenoxy)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDYVPVMGBZEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-aminophenoxy)propanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.